molecular formula C22H31N5O B3878230 N-(1-benzylpiperidin-4-yl)-1-(cyclohexylmethyl)triazole-4-carboxamide

N-(1-benzylpiperidin-4-yl)-1-(cyclohexylmethyl)triazole-4-carboxamide

Cat. No.: B3878230
M. Wt: 381.5 g/mol
InChI Key: NXXBMWDHWFBWSA-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-1-(cyclohexylmethyl)triazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperidine ring, a benzyl group, a cyclohexylmethyl group, and a triazole ring. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-1-(cyclohexylmethyl)triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving an azide and an alkyne.

    Attachment of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-1-(cyclohexylmethyl)triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-1-(cyclohexylmethyl)triazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-1-(cyclohexylmethyl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.

    Antimicrobial Activity: The compound may disrupt the cell membranes of microorganisms, leading to their death.

Comparison with Similar Compounds

N-(1-benzylpiperidin-4-yl)-1-(cyclohexylmethyl)triazole-4-carboxamide can be compared with other similar compounds, such as:

    N-(1-benzylpiperidin-4-yl)-1-(cyclohexylmethyl)triazole-4-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group.

    N-(1-benzylpiperidin-4-yl)-1-(cyclohexylmethyl)triazole-4-sulfonamide: This compound has a sulfonamide group instead of a carboxamide group.

    N-(1-benzylpiperidin-4-yl)-1-(cyclohexylmethyl)triazole-4-amine: This compound has an amine group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1-(cyclohexylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O/c28-22(21-17-27(25-24-21)16-19-9-5-2-6-10-19)23-20-11-13-26(14-12-20)15-18-7-3-1-4-8-18/h1,3-4,7-8,17,19-20H,2,5-6,9-16H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXBMWDHWFBWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C=C(N=N2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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